![molecular formula C18H17ClN2O3 B12122511 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)
3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophényl)-1-(furan-2-ylméthyl)-1-[(5-méthylfuran-2-yl)méthyl]urée est un composé organique synthétique qui présente un squelette d'urée substitué par un groupe 4-chlorophényle et deux cycles furanne
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(4-chlorophényl)-1-(furan-2-ylméthyl)-1-[(5-méthylfuran-2-yl)méthyl]urée implique généralement la réaction de la 4-chloroaniline avec le furfural et le 5-méthylfurfural en présence d'un catalyseur approprié. La réaction se déroule via la formation d'une base de Schiff intermédiaire, qui est ensuite réduite pour former le dérivé urée souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles optimisées, telles que la température, la pression et la concentration du catalyseur, sont cruciales pour garantir un rendement et une pureté élevés. Les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-chlorophényl)-1-(furan-2-ylméthyl)-1-[(5-méthylfuran-2-yl)méthyl]urée peut subir diverses réactions chimiques, notamment:
Oxydation: Les cycles furanne peuvent être oxydés pour former des furanones.
Réduction: Le groupe nitro sur le cycle phényle peut être réduit en amine.
Substitution: L'atome de chlore sur le cycle phényle peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution: Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés.
Produits principaux
Oxydation: Formation de furanones.
Réduction: Conversion des groupes nitro en amines.
Substitution: Remplacement du chlore par d'autres groupes fonctionnels.
Applications de la recherche scientifique
3-(4-chlorophényl)-1-(furan-2-ylméthyl)-1-[(5-méthylfuran-2-yl)méthyl]urée a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, telles que des activités anti-inflammatoires ou anticancéreuses.
Industrie: Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de 3-(4-chlorophényl)-1-(furan-2-ylméthyl)-1-[(5-méthylfuran-2-yl)méthyl]urée implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou il peut interagir avec un récepteur, modulant ses voies de signalisation. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-chlorophényl)-1-(furan-2-ylméthyl)urée
- 3-(4-chlorophényl)-1-[(5-méthylfuran-2-yl)méthyl]urée
- 3-(4-chlorophényl)-1-(furan-2-ylméthyl)-1-[(2-furyl)méthyl]urée
Unicité
3-(4-chlorophényl)-1-(furan-2-ylméthyl)-1-[(5-méthylfuran-2-yl)méthyl]urée est unique en raison de la présence de cycles furanne et 5-méthylfuranne, qui peuvent conférer des propriétés chimiques et biologiques distinctes. La combinaison de ces groupes fonctionnels peut influencer la réactivité, la stabilité et l'interaction du composé avec des cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C18H17ClN2O3 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea |
InChI |
InChI=1S/C18H17ClN2O3/c1-13-4-9-17(24-13)12-21(11-16-3-2-10-23-16)18(22)20-15-7-5-14(19)6-8-15/h2-10H,11-12H2,1H3,(H,20,22) |
Clé InChI |
CXCUHQBEQHQXSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B12122434.png)
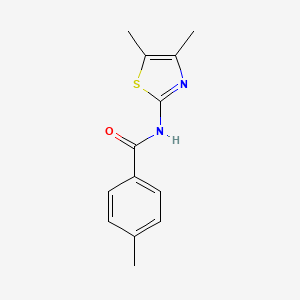


![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
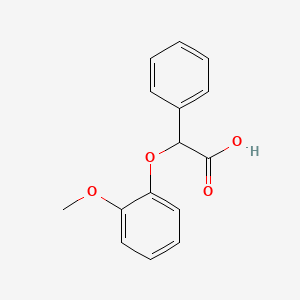
![[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12122476.png)
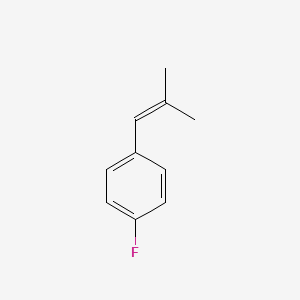
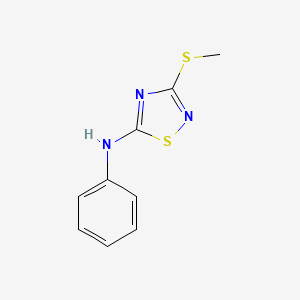
![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)
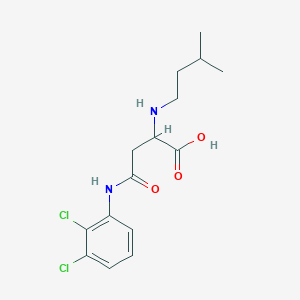
![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)
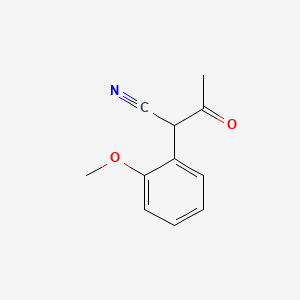
![(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122499.png)
